

Cilastatin Sodium Solubility in DMSO: A Technical Guide

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Compound of Interest		
Compound Name:	Cytostatin sodium	
Cat. No.:	B15575374	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of cilastatin sodium in dimethyl sulfoxide (DMSO). It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the key signaling pathway associated with cilastatin's mechanism of action. This document is intended to serve as a comprehensive resource for laboratory professionals working with this compound.

Core Topic: Solubility of Cilastatin Sodium in DMSO

Cilastatin sodium is the monosodium salt of cilastatin, a dehydropeptidase-I (DHP-I) inhibitor.[1] It is primarily used in combination with the antibiotic imipenem to prevent its renal degradation. [2][3][4] Understanding its solubility in common laboratory solvents like DMSO is crucial for the preparation of stock solutions for in vitro assays and other research applications.

Quantitative Solubility Data

The solubility of cilastatin sodium in DMSO has been reported with some variation across different sources. This discrepancy may be attributed to differences in experimental conditions, such as temperature and the specific form of the compound used. The available data is summarized in the table below.



Source	Reported Solubility in DMSO	Notes
Abcam	25 mM (with warming)	Molar concentration, requires heating.
ChemicalBook	Very slightly soluble[2][5]	Qualitative description.
Sigma-Aldrich	50 mg/mL (in 1:1 DMSO/H ₂ O)	Quantitative value in a cosolvent system.

It is important to note that while one source describes the solubility as "very slightly soluble," another provides a quantitative value of 25 mM, which suggests a moderate level of solubility, especially with the application of heat. The high concentration achievable in a DMSO/water cosolvent further indicates that DMSO is a viable solvent for cilastatin sodium, although pure DMSO may require specific conditions to achieve higher concentrations.

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of cilastatin sodium in DMSO are not readily available in the public domain, general methodologies for assessing drug solubility in DMSO can be applied. The following are representative protocols that can be adapted for this purpose.

Method 1: Kinetic Solubility Determination using Titration

This method provides an estimate of the solubility of a compound that is pre-dissolved in DMSO and then introduced into an aqueous buffer.

Protocol:

- Preparation of Stock Solution: Accurately weigh a sample of cilastatin sodium and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL).
- Pipette Calibration: Determine the exact volume of a single drop dispensed from the pipette that will be used for the titration. This can be done by counting the number of drops required



to dispense 1 mL of DMSO.

Titration:

- Dispense a known volume of an aqueous buffer (e.g., 50 mL of phosphate-buffered saline,
 PBS) into a clear vessel.
- Slowly add the cilastatin sodium/DMSO stock solution dropwise to the buffer while continuously stirring.
- Observe the solution for the first sign of persistent opalescence or precipitation, which indicates that the solubility limit in the aqueous system has been exceeded.
- Calculation: The amount of drug added to the buffer just before precipitation can be calculated based on the number of drops and the concentration of the stock solution.

Method 2: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a specific solvent.

Protocol:

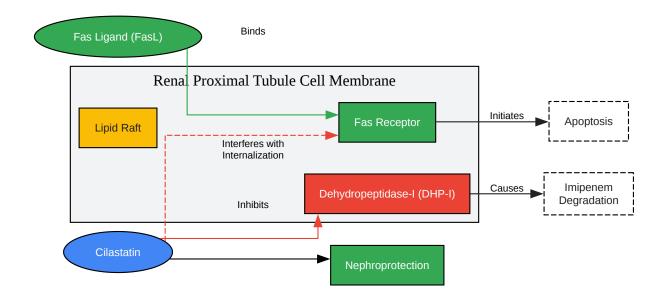
- Sample Preparation: Add an excess amount of cilastatin sodium powder to a known volume of DMSO in a sealed container. The excess solid should be clearly visible.
- Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[8]
- Separation: After equilibration, allow the undissolved solid to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a solvent-resistant filter (e.g., PTFE).
- Quantification: Analyze the concentration of cilastatin sodium in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with



UV detection or mass spectrometry. The measured concentration represents the equilibrium solubility.

Visualization of Signaling Pathways and Workflows Cilastatin's Protective Mechanism via Dehydropeptidase-I Inhibition

Cilastatin's primary mechanism of action is the inhibition of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal proximal tubular cells.[9][10][11] This inhibition has downstream effects that can protect the kidneys from certain nephrotoxic agents. The interaction of cilastatin with DHP-I, which is anchored in cholesterol-rich lipid rafts, can interfere with signaling pathways, including the extrinsic pathway of apoptosis.[9]



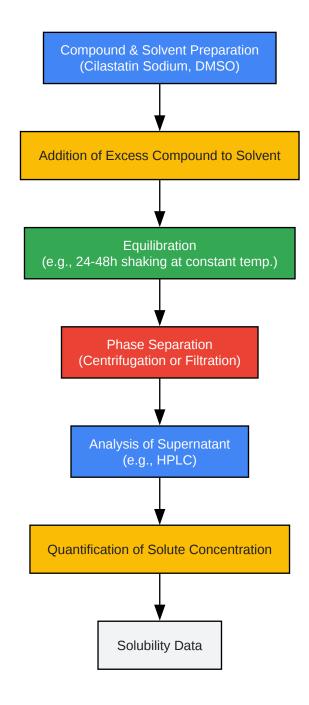
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Caption: Mechanism of Cilastatin's Nephroprotective Effect.

General Workflow for Solubility Determination

The process of determining the solubility of a compound like cilastatin sodium in DMSO follows a structured experimental workflow, from sample preparation to data analysis.





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Caption: Experimental Workflow for Equilibrium Solubility.

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